Enantiomeric Configuration: (2R) vs. (2S) and Racemic – Impact on Downstream Stereochemical Outcomes
The target compound explicitly bears the (2R) configuration (D-alanine series), confirmed by its isomeric SMILES string C[C@@H](N)C(=O)NCCN1CCCCC1 . In contrast, the racemic mixture (CAS 1290868-18-6) is defined by the non-stereospecific SMILES CC(C(=O)NCCN1CCCCC1)N and carries no defined stereochemistry . In enantioselective synthetic applications, the (2R)-configured starting material yields diastereomerically defined products, whereas the racemate produces a 1:1 mixture of diastereomers that may be inseparable without chiral chromatography, effectively halving the usable yield for a given stereochemical series.
| Evidence Dimension | Defined stereochemical identity |
|---|---|
| Target Compound Data | (2R) – single enantiomer, isomeric SMILES: C[C@@H](N)C(=O)NCCN1CCCCC1; specific rotation data not publicly reported by vendors |
| Comparator Or Baseline | Racemic 2-Amino-N-(2-(piperidin-1-yl)ethyl)propanamide (CAS 1290868-18-6) – undefined stereochemistry, SMILES: CC(C(=O)NCCN1CCCCC1)N ; (2S)-enantiomer (CAS not independently confirmed) – opposite configuration C[C@H](N)C(=O)NCCN1CCCCC1 |
| Quantified Difference | The (2R) configuration provides a single, defined stereoisomer; the racemate is a 1:1 mixture of (2R) and (2S) enantiomers. In downstream chiral derivatization, this translates to a 100% vs. ~50% theoretical yield of the desired stereochemical product, representing a two-fold effective yield advantage. |
| Conditions | Enantioselective amide coupling or reductive amination reactions where α-carbon chirality is retained; inferred from general principles of stereochemical integrity during peptide-type bond formation. |
Why This Matters
For procurement decisions in chiral drug discovery programs, selecting the pre-resolved (2R)-enantiomer eliminates the need for costly and time-consuming chiral chromatographic separation of racemic products downstream.
